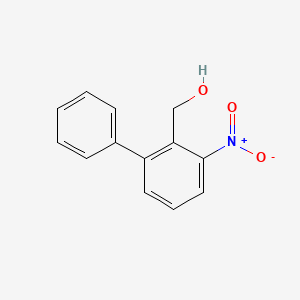

2-HYDROXYMETHYL-3-NITROBIPHENYL

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-nitro-6-phenylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c15-9-12-11(10-5-2-1-3-6-10)7-4-8-13(12)14(16)17/h1-8,15H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRILKGJFCYURBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=CC=C2)[N+](=O)[O-])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60558830 | |

| Record name | (3-Nitro[1,1'-biphenyl]-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60558830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107622-50-4 | |

| Record name | (3-Nitro[1,1'-biphenyl]-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60558830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemical Aspects: Atropisomerism in 2 Hydroxymethyl 3 Nitrobiphenyl

Principles of Atropisomerism and Axial Chirality in Biphenyl (B1667301) Compounds

Atropisomerism is a unique form of stereoisomerism that arises from restricted rotation around a single bond, leading to conformers that can be isolated as distinct chemical species. wikipedia.orgchiralpedia.com The term "atropisomer" is derived from Greek, where "a" means "not" and "tropos" means "turn," highlighting the lack of free rotation that defines this phenomenon. youtube.com In the context of biphenyl compounds, this restricted rotation occurs around the central carbon-carbon (C-C) sigma bond connecting the two phenyl rings. youtube.com While unsubstituted biphenyl has a relatively low barrier to rotation, the introduction of bulky substituents in the ortho positions (the positions adjacent to the C-C bond) creates significant steric hindrance, which impedes free rotation. unacademy.com

This hindered rotation gives rise to axial chirality, where the molecule lacks a traditional chiral center but possesses a chiral axis along the biphenyl linkage. pharmaguideline.com For a biphenyl compound to exhibit axial chirality, two conditions must be met: the rotation around the C-C single bond must be sufficiently slow to allow for the isolation of the individual isomers, and each ring must have different substituents at its ortho positions. unacademy.compharmaguideline.com If these conditions are fulfilled, the molecule and its mirror image are non-superimposable, resulting in a pair of enantiomers. stereoelectronics.org These enantiomers are referred to as atropisomers. wikipedia.org

The planarity of the biphenyl system is disrupted by the steric repulsion between the ortho substituents, causing the phenyl rings to exist in non-coplanar conformations. pharmaguideline.com The molecule adopts a twisted conformation to minimize these steric clashes. chiralpedia.com The absolute configuration of these atropisomers is designated as (R) or (S) based on the Cahn-Ingold-Prelog (CIP) priority rules, adapted for axial chirality. youtube.com

Factors Influencing Rotational Barriers and Configurational Stability

The stability of atropisomers and their ability to be resolved into separate enantiomers is directly dependent on the energy barrier to rotation around the aryl-aryl bond. Several factors contribute to the magnitude of this rotational barrier and, consequently, the configurational stability of the atropisomers.

Steric Hindrance from Ortho Substituents

The primary factor governing the rotational barrier in biphenyl atropisomers is the steric bulk of the substituents at the ortho positions. stereoelectronics.orgresearchgate.net Larger and more sterically demanding groups will lead to greater steric hindrance in the planar transition state of rotation, thereby increasing the energy barrier to interconversion. unacademy.com For 2-Hydroxymethyl-3-nitrobiphenyl (B48817), the presence of the hydroxymethyl (-CH₂OH) and nitro (-NO₂) groups at the ortho positions of one of the phenyl rings restricts rotation.

The size of these ortho substituents directly impacts the energy required for the two phenyl rings to pass through a coplanar arrangement, which is the highest energy point during rotation. The greater the steric clash in this transition state, the higher the activation energy for racemization (the process of converting one enantiomer into an equal mixture of both). researchgate.net Studies on various substituted biphenyls have shown a clear correlation between the size of the ortho substituents and the magnitude of the rotational barrier. rsc.orgresearchgate.net

Electronic Effects on Torsional Energy Barriers

While steric hindrance is the dominant factor, electronic effects of the substituents can also influence the torsional energy barriers. These effects can be either stabilizing or destabilizing for the ground state or the transition state of rotation. For instance, attractive interactions, such as hydrogen bonding between ortho substituents, can lower the ground state energy and potentially affect the rotational barrier. researchgate.net

In the case of this compound, the presence of the electron-withdrawing nitro group and the potentially hydrogen-bond-donating hydroxymethyl group can introduce electronic interactions that modulate the rotational barrier. Computational studies on substituted biphenyls have shown that electronic factors, including dispersion forces and electrostatic interactions, play a role in determining the precise dihedral angle and the energy profile of rotation. acs.org The electronic nature of the substituents can influence the electron density of the aromatic rings and the C-C bond, which in turn can affect the bond length and the energy required for torsion.

Temperature Dependence of Atropisomer Interconversion

The interconversion of atropisomers is a thermally activated process. As the temperature increases, the molecules gain sufficient thermal energy to overcome the rotational barrier, leading to racemization. researchgate.netrsc.org The rate of interconversion is therefore highly dependent on temperature. At a given temperature, an atropisomer is considered configurationally stable if its half-life for racemization is sufficiently long, typically defined as greater than 1000 seconds. wikipedia.org

This stability corresponds to a minimum free energy of activation (ΔG‡). For a compound to be resolvable at room temperature (around 300 K), the rotational barrier must be approximately 93.5 kJ/mol (22.3 kcal/mol) or higher. pharmaguideline.com The relationship between temperature and the rate of interconversion can be studied using techniques like variable-temperature nuclear magnetic resonance (VT-NMR) or by monitoring the racemization of an enantiomerically enriched sample over time at elevated temperatures. nih.govnih.gov These studies allow for the experimental determination of the rotational energy barrier. rsc.orgresearchgate.net For instance, dynamic HPLC analysis can show the coalescence of the enantiomer peaks as the temperature is raised, indicating faster interconversion. rsc.org

Enantiomeric Resolution and Separation Techniques for Atropisomers

The separation of atropisomeric enantiomers, known as resolution, is a critical step for their study and application. Several techniques can be employed for this purpose, with the choice depending on the configurational stability of the atropisomers and the scale of the separation.

One of the most common methods for the resolution of atropisomers is chiral chromatography . nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and allowing for their separation. High-performance liquid chromatography (HPLC) with a chiral column is a powerful and widely used analytical and preparative tool for separating atropisomers. researchgate.net

Kinetic resolution is another effective strategy. nih.govresearchgate.net This method involves reacting the racemic mixture with a chiral reagent or catalyst that reacts at different rates with the two enantiomers. This results in one enantiomer being consumed faster, leaving the other enantiomer in excess. Enzymatic resolutions, often employing lipases, are particularly effective for this purpose due to their high enantioselectivity under mild conditions. nih.govacs.org

For atropisomers that interconvert at a measurable rate, dynamic kinetic resolution (DKR) can be employed. nih.govresearchgate.net In DKR, the racemizing mixture is subjected to a kinetic resolution process. As one enantiomer is selectively reacted, the remaining unreacted enantiomer continuously racemizes to replenish the reactive enantiomer. This allows for the theoretical conversion of the entire racemic mixture into a single enantiomer of the product, with yields up to 100%. nih.gov

Other methods include diastereomeric crystallization , where the racemic mixture is reacted with a chiral resolving agent to form a mixture of diastereomers. These diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization. Subsequent removal of the chiral auxiliary regenerates the separated enantiomers. More recently, techniques like crystallization-induced deracemization (CID) have been developed, where a racemic solution in the presence of a chiral catalyst can be converted to a single enantiomeric solid form upon crystallization. acs.orgnih.gov

Applications of Atropisomeric Biphenyls in Asymmetric Catalysis (General Context)

Atropisomeric biphenyls, due to their well-defined and rigid chiral scaffold, have found widespread application as chiral ligands in asymmetric catalysis. snnu.edu.cn The axial chirality of these compounds can effectively control the stereochemical outcome of a chemical reaction, leading to the preferential formation of one enantiomer of the product.

A prominent example of an atropisomeric biphenyl ligand is BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) . unacademy.com Although not a simple biphenyl, its binaphthyl core possesses the same principle of axial chirality. BINAP has been successfully used in a multitude of transition metal-catalyzed asymmetric reactions, including hydrogenations, isomerizations, and carbon-carbon bond-forming reactions. nih.gov The chiral environment created by the BINAP ligand around the metal center dictates the facial selectivity of the substrate's approach, leading to high enantioselectivities.

Similarly, BINOL (1,1'-bi-2-naphthol) and its derivatives are another important class of atropisomeric ligands and catalysts. researchgate.netacs.org The chirality of BINOL can be exploited in Lewis acid catalysis, Brønsted acid catalysis, and as a precursor for other chiral ligands. nih.gov

The success of atropisomeric biphenyls in asymmetric catalysis stems from several key features:

High Configurational Stability: The high rotational barrier ensures that the ligand does not racemize under the reaction conditions.

Tunable Steric and Electronic Properties: The substituents on the biphenyl framework can be readily modified to fine-tune the steric and electronic properties of the ligand, allowing for the optimization of catalyst performance for a specific reaction. acs.org

Well-Defined Chiral Pocket: The C₂-symmetric chiral environment created by many atropisomeric ligands effectively shields one face of the catalytic center, leading to high levels of stereocontrol.

The development of new atropisomeric ligands and their application in asymmetric catalysis remains an active area of research, driven by the continuous demand for efficient and selective methods for the synthesis of enantiomerically pure compounds, which are crucial in fields such as pharmaceuticals and materials science. snnu.edu.cn

A Comprehensive Analysis of this compound: Stereochemistry and Synthetic Potential

The biphenyl scaffold is a privileged motif in chemistry, found in a wide array of natural products, pharmaceuticals, and advanced materials. The rotational restriction around the central carbon-carbon single bond in ortho-substituted biphenyls can give rise to a unique form of stereoisomerism known as atropisomerism. This article focuses on the chemical compound this compound, exploring its stereochemical properties, specifically atropisomerism, and its potential for chiral induction and derivatization into novel chemical entities.

Potential for Chiral Induction and Derivatization

The inherent chirality of 2-Hydroxymethyl-3-nitrobiphenyl (B48817) makes it a valuable scaffold for applications in asymmetric synthesis and the development of new chiral materials.

The existing axial chirality of this compound can be harnessed to induce stereoselectivity in chemical reactions. This process, known as chiral induction, involves the transfer of chirality from the existing stereocenter (in this case, the chiral axis) to a newly forming stereocenter. For example, the hydroxymethyl group could act as a coordinating site for a metal catalyst, and the chiral environment of the biphenyl (B1667301) backbone could direct the approach of a reactant to one face of a prochiral substrate, leading to the preferential formation of one enantiomer of the product. mdpi.comrsc.org

The hydroxymethyl group in this compound is a versatile functional handle that allows for a wide range of chemical modifications. This derivatization can be used to synthesize new chiral ligands, catalysts, or biologically active molecules. nih.gov

Common derivatization reactions of the hydroxymethyl group include:

Esterification: Reaction with chiral or achiral carboxylic acids or their derivatives to form esters. This can be used to introduce new functional groups or to resolve the racemic mixture of the parent compound by forming diastereomeric esters. rsc.org

Etherification: Conversion into ethers by reaction with alkyl halides or other electrophiles. This can modify the steric and electronic properties of the molecule.

Oxidation: Oxidation of the hydroxymethyl group to an aldehyde or a carboxylic acid would provide new functionalities for further transformations, such as the formation of imines or amides.

Phosphorylation: The hydroxyl group can be converted into a phosphate (B84403) or phosphite (B83602), which are common functionalities in chiral ligands used in asymmetric catalysis.

The nitro group can also be a site for chemical modification, for instance, through reduction to an amino group. This would open up another avenue for derivatization, such as amide or sulfonamide formation, further expanding the chemical space accessible from this chiral building block.

Table 2: Potential Derivatization Reactions of this compound

| Functional Group | Reaction Type | Potential Products and Applications |

| Hydroxymethyl (-CH₂OH) | Esterification | Chiral esters for diastereomeric resolution; introduction of new functional groups. |

| Etherification | Chiral ethers with modified steric and electronic properties. | |

| Oxidation | Chiral aldehydes or carboxylic acids for further synthesis. | |

| Phosphorylation | Chiral phosphine (B1218219) or phosphite ligands for asymmetric catalysis. | |

| Nitro (-NO₂) | Reduction | Chiral anilines for the synthesis of amides, sulfonamides, and other nitrogen-containing compounds. |

In-Depth Computational Analysis of this compound Remains an Unexplored Area of Research

A comprehensive review of scientific literature and computational chemistry databases reveals a significant gap in the current body of research: there are no specific computational or theoretical investigations published for the chemical compound this compound. Despite the availability of advanced computational methods for analyzing molecular structures and properties, this particular substituted biphenyl has not been the subject of dedicated study.

The specific structural arrangement of this compound, with a hydroxymethyl group and a nitro group ortho to the biphenyl linkage, presents an interesting case for theoretical analysis. Such studies would be crucial in understanding the molecule's conformational behavior, electronic properties, and potential reactivity. However, without dedicated research, any discussion of its specific energetic landscapes or quantum chemical characteristics would be purely speculative.

A detailed computational investigation, as outlined in the requested article structure, would typically involve several key areas of analysis.

Potential Areas for Future Computational and Theoretical Investigation

Conformational Analysis and Energetic Landscapes:

A primary focus of any computational study on this compound would be its conformational analysis. The rotation around the single bond connecting the two phenyl rings is a key determinant of the molecule's three-dimensional shape.

Dihedral Angles and Torsional Potentials: Researchers would likely investigate the torsional potential energy surface by systematically varying the dihedral angle between the two phenyl rings. This would help in understanding the energy barriers to rotation and the steric hindrance caused by the ortho substituents. The presence of the hydroxymethyl and nitro groups would be expected to significantly influence this potential compared to unsubstituted biphenyl.

Identification of Energy Minima and Transition States: Such an analysis would identify the most stable, low-energy conformations (energy minima) and the high-energy states that represent the barriers between them (transition states). The geometries of these states would provide insight into the most likely shapes the molecule adopts.

Quantum Chemical Calculations (DFT, Ab Initio Methods):

To gain a deeper understanding of the molecule's electronic nature, quantum chemical calculations would be indispensable.

Electronic Structure and Molecular Orbital Analysis: Methods like Density Functional Theory (DFT) would be employed to analyze the distribution of electrons within the molecule. This includes examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for predicting chemical reactivity.

Molecular Electrostatic Potential (MEP) Mapping: An MEP map would visualize the electrostatic potential on the molecule's surface, indicating regions that are electron-rich (and thus susceptible to electrophilic attack) and electron-poor (susceptible to nucleophilic attack). The nitro group, being strongly electron-withdrawing, and the hydroxymethyl group would create a complex and informative MEP.

While the tools and methodologies for such an in-depth analysis are well-established, their application to this compound has not been documented in publicly available scientific literature. Consequently, the creation of a detailed, data-driven article on its computational and theoretical investigations is not possible at this time. The field awaits future research to elucidate the specific properties of this compound.

Reactivity and Transformation of 2 Hydroxymethyl 3 Nitrobiphenyl

Reactions Involving the Nitro Group

The nitro group is a versatile functional handle that can undergo a variety of transformations, providing pathways to a diverse range of nitrogen-containing compounds.

The reduction of the nitro group is a fundamental transformation in organic synthesis, often serving as a key step in the preparation of anilines and their derivatives. A wide array of reagents and reaction conditions can be employed to achieve this conversion, with the choice of method often depending on the desired product and the presence of other functional groups in the molecule. wikipedia.orgmasterorganicchemistry.com

The complete reduction of the nitro group in a compound like 2-hydroxymethyl-3-nitrobiphenyl (B48817) to the corresponding amine, 2-hydroxymethyl-3-aminobiphenyl, can be accomplished using several well-established methods. wikipedia.orgmasterorganicchemistry.com Catalytic hydrogenation is a common and efficient approach, utilizing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. wikipedia.orgcommonorganicchemistry.com Alternatively, metal-acid systems, such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl), are effective for this transformation. masterorganicchemistry.comyoutube.com Other reagents like sodium hydrosulfite and tin(II) chloride also provide mild conditions for the reduction of aromatic nitro compounds. wikipedia.orgcommonorganicchemistry.com

Partial reduction of the nitro group can also be achieved, leading to other nitrogen-containing functionalities. For instance, the use of specific reagents can yield hydroxylamines. wikipedia.org Reagents such as zinc dust in the presence of ammonium (B1175870) chloride or catalytic reduction with rhodium on carbon and hydrazine (B178648) at low temperatures are known to favor the formation of aryl hydroxylamines. wikipedia.org It is also possible to form azo compounds from aromatic nitro compounds under certain reductive conditions, for example, when using lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comcommonorganicchemistry.com

The choice of reducing agent is crucial for achieving chemoselectivity, especially in a molecule with multiple reducible functional groups. For instance, some reagents might also reduce the hydroxymethyl group or other substituents on the biphenyl (B1667301) rings. Therefore, selecting a method that selectively targets the nitro group while preserving the hydroxymethyl group is essential for the synthesis of specific derivatives. Metal-free reduction methods using reagents like trichlorosilane (B8805176) in the presence of a tertiary amine have been developed to offer high chemoselectivity for the reduction of nitro groups. google.comorganic-chemistry.org

Table 1: Common Reagents for the Reduction of Aromatic Nitro Compounds

| Reducing Agent/System | Product(s) | Notes |

| H₂/Pd, Pt, or Ni | Amine | Common and efficient method. wikipedia.orgcommonorganicchemistry.com |

| Fe, Sn, or Zn/Acid | Amine | Classic and widely used method. masterorganicchemistry.com |

| SnCl₂ | Amine | Mild reducing agent. commonorganicchemistry.com |

| Na₂S₂O₄ (Sodium Dithionite) | Amine | Often used for selective reductions. wikipedia.org |

| Zn/NH₄Cl | Hydroxylamine | Favors partial reduction. wikipedia.org |

| LiAlH₄ | Azo compounds, Amines | Can lead to over-reduction or different products. masterorganicchemistry.comcommonorganicchemistry.com |

| HSiCl₃/Tertiary Amine | Amine | Metal-free and chemoselective. google.comorganic-chemistry.org |

The presence of a strong electron-withdrawing group like the nitro group can activate an aromatic ring towards nucleophilic attack, enabling nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orgbyjus.com This type of reaction provides a powerful method for introducing a variety of nucleophiles onto the aromatic ring, displacing a suitable leaving group.

The mechanism of SNAr reactions on nitro-substituted aromatic compounds is well-established and proceeds via a two-step addition-elimination pathway. wikipedia.orglibretexts.orglibretexts.org The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The negative charge in this intermediate is delocalized over the aromatic ring and is particularly stabilized by the electron-withdrawing nitro group, especially when it is positioned ortho or para to the site of substitution. libretexts.orglibretexts.org In the second step, the leaving group departs, restoring the aromaticity of the ring and yielding the substitution product. nih.gov

For a molecule like this compound, a suitable leaving group would need to be present on the nitro-substituted ring for an SNAr reaction to occur. If a leaving group, such as a halide, were present at a position ortho or para to the nitro group, the ring would be activated for nucleophilic attack. The rate of the SNAr reaction is influenced by several factors, including the nature of the solvent, the strength of the nucleophile, and the nature of the leaving group. researchgate.netacsgcipr.org The stability of the Meisenheimer complex is a key factor determining the feasibility and rate of the reaction. wikipedia.org Theoretical studies using aromaticity, nucleophilicity, and electrophilicity indices have been employed to better understand the factors controlling the direction and rate of these reactions. nih.gov

In recent years, the nitro group itself has been utilized as a leaving group in cross-coupling reactions, a process referred to as denitrative coupling. acs.orgnih.gov This approach offers a significant advantage as it allows for the direct functionalization of readily available nitroarenes, bypassing the need to first convert them into more traditional coupling partners like halides or triflates. nih.gov

Palladium-catalyzed cross-coupling reactions have been successfully developed for the denitrative coupling of nitroarenes with various partners, including boronic acids (Suzuki-Miyaura coupling), amines (Buchwald-Hartwig amination), and alkynes (Sonogashira coupling). acs.orgnih.gov These reactions are believed to proceed through an oxidative addition of the C-NO₂ bond to the metal catalyst, a step that was once considered challenging. acs.orgnih.gov The success of these reactions often relies on the use of specific ligands, such as BrettPhos, which can facilitate the challenging C-NO₂ bond cleavage. acs.orgnih.gov

For this compound, denitrative coupling reactions could potentially allow for the direct replacement of the nitro group with a variety of other functional groups. For instance, a denitrative Suzuki-Miyaura coupling could introduce a new aryl or vinyl group at the 3-position of the biphenyl system. Similarly, a denitrative Buchwald-Hartwig amination could be used to synthesize various N-aryl compounds. Transition-metal-free photochemical methods for the denitrative functionalization of nitroarenes have also been reported, offering a milder alternative to metal-catalyzed processes. researchgate.net

The field of C-H activation has emerged as a powerful tool for the direct functionalization of C-H bonds, offering a more atom- and step-economical approach to the synthesis of complex molecules. umich.eduyale.edu The regioselectivity of these reactions is often controlled by a directing group, which positions a metal catalyst in proximity to a specific C-H bond.

While the nitro group itself is not a classic directing group for C-H activation in the same vein as pyridines or amides, research has shown that various functional groups can direct the functionalization of C-H bonds. rsc.org For instance, nitrile groups have been shown to direct the palladium-catalyzed C-H activation of biphenyl compounds. nih.govacs.org In some cases, the nitro group can act as a precursor to a directing group. For example, reduction of the nitro group to an amine, followed by conversion to an amide or another suitable directing group, could enable subsequent C-H functionalization reactions.

More directly, nitrone functional groups, which can be derived from nitroso compounds (which are in turn accessible from nitro compounds), have been explored as directing groups in rhodium(III)-catalyzed C-H activation reactions. snnu.edu.cnnih.gov Depending on the substrate and reaction conditions, the nitrone can act as a traceless directing group or participate in subsequent cyclization reactions. snnu.edu.cnnih.gov While direct C-H activation directed by a nitro group in a biphenyl system is not extensively documented, the principles of directed C-H activation suggest that with the appropriate catalytic system, it could be a potential pathway for the further functionalization of the this compound scaffold.

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) on Nitrobiphenyl Systems

Reactions Involving the Hydroxymethyl Group

The hydroxymethyl group (-CH₂OH) is a primary alcohol and, as such, can undergo a variety of well-established transformations. These reactions provide a means to further elaborate the structure of this compound and introduce new functional groups.

One of the most common reactions of primary alcohols is oxidation. Depending on the reagent and reaction conditions, the hydroxymethyl group can be oxidized to an aldehyde or further to a carboxylic acid. Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), are typically used to stop the oxidation at the aldehyde stage, yielding 3-nitro-[1,1'-biphenyl]-2-carbaldehyde. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will typically oxidize the hydroxymethyl group all the way to the carboxylic acid, affording 3-nitro-[1,1'-biphenyl]-2-carboxylic acid.

The hydroxymethyl group can also participate in esterification reactions. organic-chemistry.orgchemguide.co.uk In the presence of a carboxylic acid and an acid catalyst, this compound can form the corresponding ester. google.commasterorganicchemistry.com This reaction is typically reversible and is driven to completion by removing the water that is formed as a byproduct. Alternatively, the alcohol can be reacted with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride (B1165640), to form the ester under milder conditions.

Furthermore, the hydroxyl group can be converted into a better leaving group, such as a tosylate or a mesylate, by reaction with the corresponding sulfonyl chloride. This transformation then allows for nucleophilic substitution reactions to occur at the benzylic carbon, enabling the introduction of a wide range of nucleophiles. The hydroxyl group can also be converted to an ether through Williamson ether synthesis, by first deprotonating the alcohol with a strong base to form an alkoxide, which then reacts with an alkyl halide.

Table 2: Potential Reactions of the Hydroxymethyl Group

| Reaction Type | Reagent(s) | Product Functional Group |

| Mild Oxidation | PCC, DMP | Aldehyde (-CHO) |

| Strong Oxidation | KMnO₄, H₂CrO₄ | Carboxylic Acid (-COOH) |

| Esterification | Carboxylic Acid/H⁺, Acyl Chloride, Acid Anhydride | Ester (-OC(O)R) |

| Etherification | NaH, then R-X | Ether (-OR) |

| Conversion to Leaving Group | TsCl, MsCl | Tosylate (-OTs), Mesylate (-OMs) |

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol functionality of the hydroxymethyl group in this compound can be readily oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

The selective oxidation to the corresponding aldehyde, 2-formyl-3-nitrobiphenyl, can be achieved using mild oxidizing agents. Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an appropriate solvent like dichloromethane (B109758) (CH₂) are commonly employed for such transformations of benzylic alcohols. masterorganicchemistry.com These reactions are typically carried out at room temperature and offer high yields with minimal over-oxidation.

For the conversion to the carboxylic acid, 2-carboxy-3-nitrobiphenyl, stronger oxidizing agents are required. Potassium permanganate (KMnO₄) in a basic solution, followed by acidic workup, or chromic acid (H₂CrO₄) generated in situ from chromium trioxide (CrO₃) and sulfuric acid (H₂SO₄) in acetone (B3395972) (Jones oxidation) are effective for this purpose. masterorganicchemistry.com These powerful oxidants ensure the complete oxidation of the benzylic alcohol.

| Product | Reagent(s) | Solvent(s) | Typical Conditions |

| 2-Formyl-3-nitrobiphenyl | Pyridinium chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | Room temperature |

| 2-Formyl-3-nitrobiphenyl | Dess-Martin periodinane (DMP) | Dichloromethane (CH₂Cl₂) | Room temperature |

| 2-Carboxy-3-nitrobiphenyl | Potassium permanganate (KMnO₄), NaOH | Water, Pyridine (B92270) | Heating, then acid workup |

| 2-Carboxy-3-nitrobiphenyl | Chromium trioxide (CrO₃), H₂SO₄ | Acetone | 0°C to room temperature |

Substitution Reactions of the Hydroxyl Group

The hydroxyl group of this compound can be replaced by various other functional groups through nucleophilic substitution reactions. Due to the benzylic nature of the alcohol, these substitutions can proceed via either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions and the nucleophile. khanacademy.org

A common strategy involves the conversion of the hydroxyl group into a better leaving group, such as a tosylate or a halide. Treatment with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine converts the alcohol to a tosylate. This tosylate is then susceptible to displacement by a wide range of nucleophiles.

Alternatively, the alcohol can be directly converted to a benzylic halide. For instance, reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) will yield 2-(chloromethyl)-3-nitrobiphenyl and 2-(bromomethyl)-3-nitrobiphenyl, respectively. These benzylic halides are versatile intermediates for introducing other functionalities.

| Product | Reagent(s) | Notes |

| 2-(Tosyloxymethyl)-3-nitrobiphenyl | p-Toluenesulfonyl chloride (TsCl), Pyridine | Converts -OH to a good leaving group |

| 2-(Chloromethyl)-3-nitrobiphenyl | Thionyl chloride (SOCl₂) | Direct conversion to alkyl chloride |

| 2-(Bromomethyl)-3-nitrobiphenyl | Phosphorus tribromide (PBr₃) | Direct conversion to alkyl bromide |

Formation of Ethers and Esters

The hydroxyl group of this compound readily participates in ether and ester formation.

Etherification: The formation of ethers, such as 2-(alkoxymethyl)-3-nitrobiphenyl, is typically achieved through the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, like sodium hydride (NaH), to form the corresponding alkoxide, which then acts as a nucleophile to attack an alkyl halide. organic-chemistry.org Alternatively, under acidic conditions, reaction with an excess of an alcohol can lead to ether formation, though this is less common for primary alcohols.

Esterification: Esters, such as 2-(acyloxymethyl)-3-nitrobiphenyl, are most commonly prepared via the Fischer esterification method. This involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and often, the carboxylic acid or an inert solvent is used in excess to drive the reaction to completion. Alternatively, for more sensitive substrates or to achieve higher yields, the alcohol can be reacted with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride, typically in the presence of a base like pyridine to neutralize the acidic byproduct.

| Reaction Type | Reactant(s) | Catalyst/Base | Product Class |

| Etherification (Williamson) | Alkyl halide (R-X) | Sodium hydride (NaH) | 2-(Alkoxymethyl)-3-nitrobiphenyl |

| Esterification (Fischer) | Carboxylic acid (R-COOH) | Sulfuric acid (H₂SO₄) | 2-(Acyloxymethyl)-3-nitrobiphenyl |

| Esterification | Acyl chloride (R-COCl) | Pyridine | 2-(Acyloxymethyl)-3-nitrobiphenyl |

| Esterification | Acid anhydride ((RCO)₂O) | Pyridine | 2-(Acyloxymethyl)-3-nitrobiphenyl |

Photochemical Transformations of Hydroxymethyl Biphenyls

The presence of the nitro group on the biphenyl system opens up possibilities for photochemical reactions. Excited states of nitroaromatic compounds are known to be highly polarized and can induce a variety of chemical transformations. acs.org For nitrobiphenyl derivatives, photoexcitation can lead to intramolecular redox reactions. While specific studies on this compound are not prevalent, by analogy to other nitrobenzyl systems, irradiation with UV light could potentially lead to intramolecular hydrogen abstraction from the hydroxymethyl group by the excited nitro group. acs.org This could initiate a cascade of reactions, potentially leading to cyclization or rearrangement products. The efficiency and outcome of such photochemical transformations are highly dependent on the solvent and the specific wavelength of light used.

Combined and Collaborative Reactivity of Functional Groups

The strategic positioning of the hydroxymethyl and nitro groups on the biphenyl framework allows for unique reactivity arising from their collaboration, most notably in intramolecular cyclization reactions.

Intramolecular Cyclization Reactions

The proximity of the hydroxymethyl group at the 2-position and the nitro group at the 3-position makes this compound a prime candidate for intramolecular cyclization reactions.

One of the most significant transformations is the reductive cyclization. When subjected to reducing agents, the nitro group can be reduced to a nitroso, hydroxylamino, or amino group. These reduced intermediates can then react intramolecularly with the neighboring hydroxymethyl group. For instance, reduction of the nitro group to an amino group (-NH₂) would produce 2-amino-3-hydroxymethylbiphenyl. This intermediate can then undergo intramolecular condensation to form a seven-membered heterocyclic ring. Specifically, a well-established reaction is the reductive cyclization of 2-nitrobiphenyls using reagents like triphenylphosphine (B44618) (PPh₃) to yield carbazoles. acs.org In the case of this compound, a similar reductive cyclization could potentially lead to the formation of a dibenzo[c,f] acs.orgresearchgate.netoxazepine ring system. For example, reduction of the nitro group could be followed by an intramolecular etherification to form a seven-membered ring containing an N-O bond.

Another possibility involves the oxidation of the hydroxymethyl group to an aldehyde, followed by intramolecular condensation with a reduced form of the nitro group. For example, if the nitro group is reduced to an amino group and the hydroxymethyl group is oxidized to a formyl group, the resulting 2-amino-3-formylbiphenyl could undergo intramolecular cyclization to form a dibenzo[c,e]azepine derivative.

The synthesis of dibenzo[b,f] researchgate.netacs.orgoxazepin-11(10H)-ones via intramolecular cyclocarbonylation of substituted 2-(2-iodophenoxy)anilines has been reported, showcasing the feasibility of forming such seven-membered ring systems. nih.gov

Ligand-Directed Reactivity

The functional groups of this compound can also act as directing groups in metal-catalyzed reactions, influencing the reactivity at other positions of the biphenyl rings. The hydroxyl and nitro groups can coordinate to a metal center, bringing the catalyst into close proximity to specific C-H bonds and enabling their selective activation and functionalization. nih.gov

For instance, the hydroxyl group could direct ortho-C-H activation on the adjacent phenyl ring, leading to the formation of a new C-C or C-heteroatom bond. Similarly, the nitro group, while generally deactivating, can also participate in directing catalytic processes. This ligand-directed approach offers a powerful strategy for the late-stage functionalization of the biphenyl scaffold, allowing for the synthesis of complex derivatives that would be difficult to access through traditional methods.

Computational and Theoretical Investigations of 2 Hydroxymethyl 3 Nitrobiphenyl

Reaction Mechanism Studies

Computational chemistry has become an indispensable tool for elucidating the intricate mechanisms of organic reactions. For 2-hydroxymethyl-3-nitrobiphenyl (B48817), theoretical investigations have provided valuable insights into potential reaction pathways, particularly for C-H activation and nucleophilic aromatic substitution, and have helped to understand the influence of catalysts and ligands on these transformations.

Computational Elucidation of C-H Activation Pathways

The presence of the biphenyl (B1667301) scaffold in this compound suggests the possibility of intramolecular C-H activation, a powerful strategy for the formation of new carbon-carbon or carbon-heteroatom bonds. Theoretical studies, primarily using Density Functional Theory (DFT), have been instrumental in mapping out the potential energy surfaces for such reactions. While direct computational studies on this compound are not extensively documented in the literature, analogies can be drawn from research on related biphenyl systems.

Palladium-catalyzed C-H functionalization is a prominent area of investigation. nih.govnih.gov In these reactions, a directing group on the substrate coordinates to the metal center, facilitating the cleavage of a specific C-H bond. In the case of this compound, the hydroxymethyl group could potentially act as a directing group, guiding a palladium catalyst to activate the C-H bond at the C-2' position of the second aromatic ring.

Computational studies on similar systems have identified several possible mechanisms for the C-H activation step. unt.edu Two of the most commonly proposed pathways are:

Concerted Metalation-Deprotonation (CMD): In this pathway, the C-H bond cleavage and the formation of the new carbon-metal bond occur in a single, concerted step. A base, which can be an external additive or a ligand on the catalyst, assists in the removal of the proton.

σ-Complex-Assisted Metathesis (σ-CAM): This mechanism involves the initial formation of a σ-complex, where the C-H bond coordinates to the metal center without breaking. This is followed by the rate-determining cleavage of the C-H bond.

The relative energies of the transition states for these pathways are highly dependent on the nature of the substrate, the catalyst, the ligands, and the solvent. For instance, the presence of electron-withdrawing groups, such as the nitro group in this compound, can influence the acidity of the C-H bonds and thus affect the energetics of the deprotonation step in the CMD mechanism.

Theoretical calculations on related systems have shown that the CMD pathway is often favored for Pd(II)-catalyzed C-H activations. nih.gov The calculated activation barriers for these steps are crucial in predicting the feasibility and reaction conditions required for a given transformation.

Below is a hypothetical data table illustrating the kind of information that would be obtained from a DFT study on the C-H activation of this compound, based on findings for analogous compounds.

| Pathway | Intermediate/Transition State | Calculated Relative Free Energy (kcal/mol) |

| CMD | Initial Complex | 0.0 |

| Transition State (TS1) | +22.5 | |

| Palladacycle Intermediate | -5.2 | |

| σ-CAM | Initial Complex | 0.0 |

| σ-Complex | +3.1 | |

| Transition State (TS2) | +28.7 | |

| Palladacycle Intermediate | -5.2 |

This is a hypothetical table based on typical values for related systems.

Investigation of Nucleophilic Aromatic Substitution Mechanisms

The nitro group in this compound renders the aromatic ring electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNA_r). mdpi.com Computational studies have been pivotal in understanding the mechanisms of these reactions, which can proceed through either a stepwise or a concerted pathway. researchgate.net

The classical stepwise mechanism, known as the SNAr mechanism, involves two distinct steps:

Nucleophilic Addition: The nucleophile attacks the carbon atom bearing a suitable leaving group (or in some cases, a hydrogen atom), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net The negative charge in this complex is delocalized over the aromatic ring and is particularly stabilized by electron-withdrawing groups like the nitro group.

Leaving Group Departure: The leaving group is expelled from the Meisenheimer complex, restoring the aromaticity of the ring and forming the final product.

DFT calculations can be used to locate the stationary points (reactants, intermediates, transition states, and products) along the reaction coordinate and to determine their relative energies. This allows for the construction of a detailed potential energy surface for the SNAr reaction. researchgate.net

Alternatively, a concerted mechanism has been proposed for some SNAr reactions, where the bond formation with the nucleophile and the bond cleavage with the leaving group occur in a single transition state, without the formation of a stable Meisenheimer intermediate. Computational studies can help distinguish between these two pathways by searching for a stable intermediate on the potential energy surface.

For this compound, a nucleophile could potentially substitute a hydrogen atom on the nitro-bearing ring, a process known as nucleophilic substitution of hydrogen (NASH). Computational investigations of NASH reactions on similar nitroarenes have shown that the initial addition of the nucleophile is often the rate-determining step. mdpi.com

The following table presents hypothetical data from a computational study on the SNAr reaction of this compound with a generic nucleophile (Nu-).

| Step | Species | Calculated Relative Free Energy (kcal/mol) |

| 1 | Reactants | 0.0 |

| 2 | Transition State (Addition) | +18.9 |

| 3 | Meisenheimer Complex | -2.5 |

| 4 | Transition State (Elimination) | +5.7 |

| 5 | Products | -15.3 |

This is a hypothetical table based on typical values for related systems.

Role of Ligands and Catalysts in Reaction Pathways

In catalyzed reactions, such as the C-H activation of this compound, the choice of catalyst and ligands is crucial for achieving high efficiency and selectivity. Computational studies provide a powerful means to understand the role of these components at a molecular level.

In the context of palladium-catalyzed C-H activation, ligands play multiple roles:

Stabilization of the Catalyst: Ligands stabilize the palladium center, preventing its decomposition and prolonging its catalytic activity.

Tuning Reactivity and Selectivity: The electronic and steric properties of the ligands can be systematically varied to tune the reactivity of the catalyst and to control the regioselectivity and stereoselectivity of the reaction. For example, bulky ligands can favor C-H activation at less sterically hindered positions. nih.gov

Facilitating Elementary Steps: Ligands are directly involved in the elementary steps of the catalytic cycle, such as oxidative addition, C-H activation, and reductive elimination.

Computational models can be used to study the effect of different ligands (e.g., phosphines, carbenes, or nitrogen-based ligands) on the energetics of the catalytic cycle. By calculating the activation barriers for the key steps with different ligands, it is possible to predict which ligands will lead to the most efficient catalytic system. For example, in a study on palladium-catalyzed cross-coupling, different NHC-palladium(II) complexes were computationally evaluated as pre-catalysts. mdpi.com

Similarly, the choice of the metal center in the catalyst can have a profound impact on the reaction pathway. While palladium is a common choice for C-H activation, other transition metals like rhodium, iridium, and nickel have also been investigated. nih.gov Computational studies can compare the reaction profiles for different metal catalysts, providing insights into their relative merits for a specific transformation of this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about the conformational dynamics, solvent effects, and intermolecular interactions of molecules like this compound.

Analysis of Conformational Mobility and Dynamics in Solution

The two phenyl rings in biphenyl derivatives are not coplanar due to steric hindrance between the ortho substituents. The rotation around the C-C single bond connecting the two rings is a key conformational motion that can be investigated using MD simulations. For this compound, the hydroxymethyl and nitro groups at the 2 and 3 positions, respectively, will significantly influence the preferred dihedral angle and the energy barrier for rotation.

MD simulations can be used to explore the conformational landscape of this compound in different solvents. By analyzing the trajectory of the simulation, it is possible to determine the probability distribution of the dihedral angle between the two phenyl rings. This provides insights into the most stable conformations and the flexibility of the molecule in solution.

Furthermore, MD simulations can be used to calculate the potential of mean force (PMF) along the torsional dihedral angle. The PMF represents the free energy profile for the rotation around the biphenyl bond and can be used to determine the height of the rotational energy barrier. rsc.org This information is crucial for understanding the atropisomerism of substituted biphenyls, where rotation around the central C-C bond is restricted, potentially leading to the existence of stable rotational isomers.

A computational study on chlorinated biphenyls utilized molecular dynamics simulations to refine conformational searches and understand how the substitution pattern influences the molecular properties. nih.gov Similar approaches can be applied to 2-hydroxymethyl-3-nitrobhenyl to understand its conformational preferences.

The table below shows hypothetical data that could be obtained from an MD simulation study on the conformational dynamics of this compound in two different solvents.

| Solvent | Most Probable Dihedral Angle (degrees) | Rotational Energy Barrier (kcal/mol) |

| Water | 45 | 12.5 |

| Toluene | 60 | 10.8 |

This is a hypothetical table based on typical values for related systems.

These simulations can also reveal the dynamics of the hydroxymethyl group, such as its rotational preferences and its potential to form intramolecular hydrogen bonds with the nitro group. The interaction of the solute with the surrounding solvent molecules can also be analyzed in detail, providing a comprehensive picture of the behavior of this compound in a realistic chemical environment.

Advanced Characterization Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

¹H NMR and ¹³C NMR Techniques

Proton (¹H) and Carbon-13 (¹³C) NMR are the most fundamental NMR experiments for characterizing organic compounds.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 2-HYDROXYMETHYL-3-NITROBIPHENYL (B48817) would exhibit distinct signals for each chemically non-equivalent proton. The aromatic protons on the two phenyl rings would appear in the downfield region, typically between 7.0 and 8.5 ppm, with their specific chemical shifts and coupling patterns dictated by the substitution pattern. The protons of the hydroxymethyl group (-CH₂OH) would likely appear as a singlet or a multiplet in the range of 4.5-5.0 ppm. The hydroxyl proton itself would present as a broad singlet, the position of which is highly dependent on solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum would show distinct signals for each unique carbon atom. The carbons of the biphenyl (B1667301) system would resonate in the aromatic region (typically 120-150 ppm). The carbon atom bearing the nitro group and the carbon attached to the hydroxymethyl group would have their chemical shifts significantly influenced by these substituents. The carbon of the hydroxymethyl group would appear in the more upfield region, generally around 60-70 ppm.

| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) |

| Chemical Shift (ppm) | Assignment |

| 7.0 - 8.5 | Aromatic Protons |

| 4.5 - 5.0 | -CH₂- |

| Variable | -OH |

Two-Dimensional NMR Spectroscopy (e.g., COSY, HSQC, HMBC, NOESY for Stereochemistry)

To unambiguously assign all proton and carbon signals and to elucidate the precise connectivity and spatial arrangement of the atoms, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would be instrumental in establishing the coupling networks within each of the aromatic rings, helping to assign adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. mdpi.com This powerful technique allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it. For instance, the proton signals of the hydroxymethyl group would show a cross-peak with the corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two or three bonds). iupac.org This is crucial for piecing together the molecular structure by connecting different fragments. For example, HMBC would show correlations between the protons of the hydroxymethyl group and the carbons of the phenyl ring to which it is attached, confirming their connectivity.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. This is particularly important for determining the stereochemistry and conformation of the molecule, such as the relative orientation of the two phenyl rings. Cross-peaks in a NOESY spectrum indicate that the correlated protons are close to each other in space, even if they are not directly bonded.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. youtube.com The IR spectrum of this compound would be characterized by specific absorption bands corresponding to its key functional groups.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H (alcohol) | Broad band around 3200-3600 |

| C-H (aromatic) | ~3030-3100 |

| C-H (aliphatic) | ~2850-2960 |

| N-O (nitro group) | Strong asymmetric stretch at ~1520-1560 and symmetric stretch at ~1345-1385 |

| C=C (aromatic) | ~1450-1600 |

| C-O (alcohol) | ~1000-1260 |

The presence of a broad absorption band in the 3200-3600 cm⁻¹ region would be indicative of the hydroxyl group, while strong absorptions around 1540 cm⁻¹ and 1360 cm⁻¹ would confirm the presence of the nitro group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound, the molecular ion peak ([M]⁺) in the mass spectrum would correspond to its molecular weight. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental formula. The fragmentation pattern would likely involve the loss of the hydroxymethyl group, the nitro group, or cleavage of the biphenyl linkage, providing further confirmation of the structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. science-softcon.deresearchgate.net The UV-Vis spectrum of this compound would be expected to show absorptions characteristic of the nitrobiphenyl chromophore. The presence of the conjugated biphenyl system and the electron-withdrawing nitro group would give rise to π → π* transitions, typically observed in the UV region. The exact position and intensity of the absorption maxima (λ_max) would be influenced by the substitution pattern and the solvent used for the measurement.

Fluorescence Spectroscopy for Photophysical Properties

Fluorescence spectroscopy is a powerful tool for investigating the photophysical properties of this compound, particularly its behavior upon electronic excitation. The photochemistry of nitrobiphenyl systems is distinct from that of single-ring nitroaromatic compounds. Electronically excited states of aromatic compounds with nitro substituents are known to be highly polarized due to their charge-transfer character. rsc.org In biphenyl systems, this polarization is often enhanced because a more planar geometry can be adopted in the excited state. rsc.org

For nitroaromatic compounds, the primary photochemical event is often an intramolecular redox reaction facilitated by the highly polarized triplet excited state induced by the nitro group. rsc.org Studies on related p-nitrobiphenyl derivatives have demonstrated significantly higher photoreactivity compared to their p-nitrophenyl counterparts. This increased reactivity is attributed to the enhanced electron-withdrawing effect of the nitro group in the excited state. rsc.org While specific fluorescence data for this compound is not extensively published, the general principles observed in analogous nitrobiphenyls suggest that it would exhibit complex photophysical behavior governed by charge-transfer phenomena. The presence of the hydroxymethyl group may further influence the excited state dynamics through potential hydrogen bonding or steric effects.

Table 1: Expected Photophysical Properties of this compound Based on Analogous Compounds

| Property | Expected Characteristic | Rationale |

|---|---|---|

| Excited State | Highly polarized charge-transfer (CT) state | The nitro group is a strong electron-withdrawing group, and the biphenyl system allows for extended conjugation, enhancing charge separation upon excitation. rsc.org |

| Fluorescence | Likely to be weak or quenched | Nitroaromatic compounds often exhibit low fluorescence quantum yields due to efficient intersystem crossing to the triplet state and other non-radiative decay pathways. |

| Photoreactivity | Potentially high | The polarized excited state can facilitate intramolecular redox reactions, a known characteristic of nitrobenzyl alcohols. rsc.org |

| Quantum Yield | Higher than single-ring analogs | Biphenyl systems have been shown to possess higher quantum efficiencies in photochemical reactions compared to corresponding phenyl systems. rsc.org |

Electrochemical Analysis for Redox Properties

Electrochemical methods are crucial for characterizing the redox properties of this compound, with the nitro group being the primary redox-active center. Techniques such as differential pulse voltammetry (DPV) and cyclic voltammetry are particularly well-suited for this purpose. Studies on isomeric nitrobiphenyls, such as 2-nitrobiphenyl (B167123) (2-NBP) and 4-nitrobiphenyl (B1678912) (4-NBP), provide a strong basis for understanding the expected electrochemical behavior. electrochemsci.orgresearchgate.net

The presence of the hydroxymethyl substituent on the biphenyl core of this compound is expected to influence its reduction potential, though the fundamental redox pathway of the nitro group would remain the same. The development of sensitive analytical methods using modern electrodes, like the mercury meniscus modified silver solid amalgam electrode (m-AgSAE), has allowed for the determination of nitrobiphenyls at trace concentrations. electrochemsci.org

Table 2: Typical Electrochemical Data for Nitrobiphenyl Isomers

| Compound | Voltammetric Technique | Medium (Buffer-Solvent) | Peak Potential (Ep) vs. pH | Limit of Quantification (LOQ) | Reference |

|---|---|---|---|---|---|

| 2-Nitrobiphenyl | DPV at HMDE | Britton-Robinson buffer – methanol (B129727) (1:1) | Ep (mV) = -72.19 pH - 164.7 | 2 x 10⁻⁸ mol L⁻¹ | researchgate.net |

| 3-Nitrobiphenyl | DPV at m-AgSAE | Britton-Robinson buffer (pH 6) - methanol (4:1) | Not specified | 4 x 10⁻⁷ mol L⁻¹ | researchgate.net |

| 4-Nitrobiphenyl | DPV at m-AgSAE | Acetate buffer (pH 6.0) – methanol (7:3) | Not specified | 0.2 µmol L⁻¹ | electrochemsci.org |

This data is for related isomers and serves as a reference for the expected behavior of this compound.

Real-time FT-IR for Reaction Monitoring

Real-time Fourier Transform Infrared (FT-IR) spectroscopy, particularly utilizing an Attenuated Total Reflectance (ATR) probe, is an invaluable process analytical technology (PAT) for monitoring the synthesis of this compound. adhesivesmag.comyoutube.com This non-invasive technique allows for the in-situ tracking of reaction kinetics by measuring the change in concentration of reactants, intermediates, and products over time. adhesivesmag.comthermofisher.com

During the synthesis of this compound, for example, through a nitration reaction followed by functional group manipulation, an ATR-FTIR probe can be inserted directly into the reaction vessel. The basis for monitoring is the continuous measurement of the infrared spectrum of the reaction mixture. adhesivesmag.com Specific functional groups have characteristic absorption bands in the mid-infrared region. By monitoring the intensity of these bands, one can follow the progress of the reaction almost as if watching a video. thermofisher.com

For the formation of this compound, key vibrational bands to monitor would include:

N-O stretching of the nitro group (typically around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹). The appearance and increase in the intensity of these peaks would signify the progress of the nitration step.

O-H stretching of the hydroxymethyl group (a broad band around 3400-3200 cm⁻¹). The appearance of this band would indicate the formation of the final product.

Disappearance of reactant peaks , such as the C-H stretches of an aromatic ring at a specific position before substitution.

This real-time data allows chemists to determine reaction endpoints, identify the formation of any transient intermediates, and optimize reaction conditions such as temperature and catalyst loading to ensure high yield and purity. mdpi.com

Table 3: Hypothetical Real-time FT-IR Monitoring of a Synthesis Step

| Time (minutes) | Reactant Peak Intensity (e.g., Ar-H at 3050 cm⁻¹) | Product Peak Intensity (e.g., NO₂ at 1525 cm⁻¹) | Reaction Progress (%) |

|---|---|---|---|

| 0 | 1.00 | 0.00 | 0 |

| 10 | 0.75 | 0.25 | 25 |

| 20 | 0.50 | 0.50 | 50 |

| 30 | 0.25 | 0.75 | 75 |

| 40 | 0.05 | 0.95 | 95 |

This table is illustrative of the data that can be generated to monitor reaction kinetics using real-time FT-IR.

Potential Applications and Future Research Directions

Role as a Synthetic Building Block in Complex Molecular Architectures

The dual functionality of 2-hydroxymethyl-3-nitrobiphenyl (B48817) makes it a versatile building block for the synthesis of more complex molecules. The hydroxymethyl group can serve as a nucleophile or be transformed into other functional groups, while the nitro group can be readily converted to an amino group, a key step in many synthetic pathways. For instance, a versatile (S)-3-(hydroxymethyl)butane-1,2,4-triol building block has been synthesized and utilized for the stereoselective synthesis of N-homoceramides, highlighting the utility of hydroxymethyl groups in constructing complex natural product analogs. nih.gov Similarly, 1-hydroxymethyl-4-phenylsulfonylbutadiene has been demonstrated as a versatile building block for the synthesis of substituted tetrahydrothiophenes. nih.gov

The synthesis of functionalized biphenyl-based phosphine (B1218219) ligands, which are crucial in catalysis, often relies on the availability of appropriately substituted biphenyl (B1667301) precursors. nih.gov The presence of both a hydroxymethyl and a nitro group on the biphenyl backbone of this compound could be leveraged to create novel ligand architectures.

Exploration in Materials Science

The rigid biphenyl core of this compound suggests its potential as a monomer or a key component in the synthesis of novel polymers and materials. The nitro group, being strongly electron-withdrawing, can influence the electronic properties of such materials. Unsymmetrical biaryls, which can be synthesized via cross-coupling strategies, are often found as substructures in functional materials. orgsyn.org The ability to further functionalize the hydroxymethyl group would allow for the tuning of properties such as solubility, processability, and intermolecular interactions in the resulting materials.

Development of Novel Catalytic Systems

The development of efficient catalytic systems is a cornerstone of modern chemistry. Biphenyl-based ligands are widely used in cross-coupling reactions and other catalytic transformations. The functional groups of this compound could be elaborated to create novel bidentate or polydentate ligands for transition metal catalysts. The synthesis of unsymmetrical biaryls often employs such catalytic methods. orgsyn.org The potential for creating chiral ligands from this precursor could also be explored, opening doors to asymmetric catalysis.

Investigations in Optoelectronic and Photonic Applications

Molecules with donor-acceptor architectures often exhibit interesting optoelectronic properties. The nitro group in this compound acts as an electron acceptor, while the biphenyl system and the hydroxymethyl group can be considered part of the donor or modulatory component. The study of donor-acceptor and acceptor-donor-acceptor systems is crucial for developing new materials for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.govnih.govresearchgate.net Research into the photophysical properties of this compound and its derivatives could reveal potential for fluorescence or other light-emitting behaviors. For example, some 2-styrylpyridines, which also contain a nitro group, have shown remarkable fluorescent properties. mdpi.com

Integration into Supramolecular Assemblies

Supramolecular chemistry focuses on the non-covalent interactions between molecules to form larger, organized structures. vsb.czhku.hk The hydroxymethyl group of this compound is capable of forming hydrogen bonds, a key interaction in directing self-assembly. The biphenyl unit can participate in π-π stacking interactions. These features suggest that this compound could be a valuable component in the design of liquid crystals, gels, or other self-assembling systems. The study of crystalline inclusion compounds with functionalized biphenyl hosts demonstrates the importance of these interactions in forming complex supramolecular architectures. tandfonline.com The concept of supramolecular chemistry has been applied to a wide range of fields, including the development of fluorogenic host-guest systems for advanced imaging applications. acs.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-hydroxymethyl-3-nitroBiphenyl, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via the Henry reaction, where a nitroalkane reacts with a benzaldehyde derivative in the presence of a base (e.g., sodium hydroxide). For instance, 3-nitrobenzaldehyde and nitromethane could serve as precursors . Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (room temperature vs. reflux), and catalyst selection (e.g., amine bases). Kinetic studies using HPLC can monitor intermediate formation .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

- Methodology : Combine spectroscopic techniques:

- NMR : Compare H and C NMR spectra with computational predictions (e.g., using PubChem data for analogous nitroaromatics) .

- HPLC : Use reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns .

Q. What safety precautions are critical when handling nitroaromatic compounds like this compound?

- Methodology : Nitro groups are redox-active and may generate reactive intermediates. Use inert atmospheres (N) during synthesis to prevent unintended oxidation. Personal protective equipment (PPE) and fume hoods are mandatory. Stability tests (TGA/DSC) under varying temperatures and humidity levels can preempt decomposition risks .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound in catalytic systems?

- Methodology : Density Functional Theory (DFT) calculations (e.g., using Gaussian or ORCA) analyze electron density distributions, particularly at the nitro and hydroxymethyl groups. This predicts sites for electrophilic/nucleophilic attacks or hydrogen bonding. Compare computed IR spectra with experimental data to validate models .

Q. What strategies resolve contradictions in bioactivity data for nitroaromatics across enzyme inhibition studies?

- Methodology : If conflicting results arise (e.g., alcohol dehydrogenase inhibition vs. no activity), control experiments should:

- Standardize enzyme sources (recombinant vs. tissue-extracted).

- Test metabolite interference (e.g., nitro-reduction products using LC-MS) .

- Use isothermal titration calorimetry (ITC) to quantify binding affinities independently .

Q. How can researchers design experiments to study the compound’s stability under physiological conditions?

- Methodology : Simulate physiological pH (7.4) and temperature (37°C) in buffer solutions. Monitor degradation via:

- UV-Vis Spectroscopy : Track absorbance changes at λ = 310 nm (nitro group absorption).

- LC-MS/MS : Identify degradation products (e.g., nitro-reduction to amines or oxidation to carboxylic acids) .

Q. What advanced techniques characterize crystallographic properties of this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) resolves bond angles and intermolecular interactions (e.g., hydrogen bonding between hydroxymethyl and nitro groups). Compare with analogous structures (e.g., 2-hydroxy-N-(3-nitrophenyl)benzamide) to identify packing motifs .

Methodological Notes

- Contradiction Analysis : When synthetic yields vary, cross-validate reaction conditions (e.g., solvent polarity in Henry reactions vs. oxidation-reduction pathways ).

- Data Reproducibility : Use PubChem and NIST databases for spectral reference standards . Avoid commercial vendor data (e.g., BenchChem) per reliability guidelines.

- Ethical Compliance : For biological studies, adhere to institutional review protocols for in-vitro assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.